molecular formula C23H23ClN4O2S B2684168 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359084-52-8

5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2684168
CAS No.: 1359084-52-8
M. Wt: 454.97
InChI Key: MFJXIXMMZXHNET-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Biological Activity

The compound 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN4O2SC_{23}H_{23}ClN_{4}O_{2}S, with a molecular weight of 455.0 g/mol. The structure features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H23ClN4O2S
Molecular Weight455.0 g/mol
CAS Number1358710-40-3

Antimicrobial Activity

Preliminary studies indicate that pyrazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Antidiabetic Activity

Recent research has highlighted the potential of pyrazolopyrimidine derivatives as antidiabetic agents. For example, studies on structurally related compounds demonstrated inhibitory effects on enzymes like α-glucosidase and α-amylase. These compounds exhibited IC50 values indicating their potency:

CompoundTarget EnzymeIC50 (μM)
S,S,R-5α-glucosidase6.28
S,S,R-5α-amylase4.58

These findings suggest that modifications in the structure can enhance the antidiabetic activity of similar compounds.

Anti-HIV Activity

Compounds within this chemical class have also been evaluated for anti-HIV activity. A related study reported EC50 values for several derivatives against HIV-1, suggesting that structural variations can lead to increased potency:

CompoundEC50 (μM)Selectivity Index
I-110.003825,468
I-190.0334Not specified

The data indicates that specific substitutions can significantly impact antiviral efficacy.

Cytotoxicity Studies

While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety profiles. Studies have shown that many pyrazolopyrimidine derivatives exhibit low to moderate cytotoxicity against human cell lines, which is essential for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly influences enzyme inhibition and overall activity.
  • Core Modifications : Variations in the pyrazolo-pyrimidine core can enhance binding affinity to biological targets.
  • Chain Length : The length and branching of alkyl chains attached to the core structure can affect solubility and bioavailability.

Case Study 1: Antidiabetic Evaluation

In a study evaluating multiple derivatives of pyrazolopyrimidines, one compound demonstrated significant inhibition of α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This positions it as a promising candidate for further development in managing diabetes.

Case Study 2: Anti-HIV Screening

Another investigation into anti-HIV properties revealed that certain derivatives exhibited potent activity against resistant strains of HIV-1, highlighting their potential as novel therapeutic agents in antiviral therapy.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-9-5-6-11-19(17)24)27(22(21)29)13-16-8-7-10-18(12-16)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJXIXMMZXHNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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